molecular formula C20H17NO2 B290947 N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide

N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide

Cat. No. B290947
M. Wt: 303.4 g/mol
InChI Key: HOXVNWLBMMFAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide, also known as BHICA, is a synthetic compound that belongs to the class of compounds called amides. BHICA has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has also been reported to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been reported to induce cell death in cancer cells by activating caspases, which are enzymes involved in the process of apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been shown to exhibit potent anti-inflammatory and anticancer activities in various in vitro and in vivo models. However, there are also some limitations to the use of N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide in lab experiments. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. In addition, the optimal dose and duration of treatment with N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide have not been established.

Future Directions

For the study of N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide include investigating its safety and efficacy in human clinical trials, exploring its potential use in combination with other drugs, and elucidating its molecular mechanisms of action.

Synthesis Methods

N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 4-bromobiphenyl, followed by the coupling reaction with potassium phthalimide and subsequent hydrolysis to yield N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide. The purity of N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide can be increased through recrystallization and column chromatography.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various inflammatory diseases, including arthritis, colitis, and asthma. N-(4-hydroxy-2-methylphenyl)biphenyl-4-carboxamide has also been reported to induce cell death in cancer cells by inhibiting the activity of anti-apoptotic proteins.

properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H17NO2/c1-14-13-18(22)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23)

InChI Key

HOXVNWLBMMFAGI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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